Gomphrenin-I

Übersicht

Beschreibung

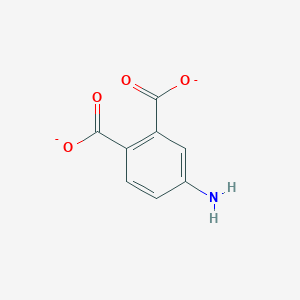

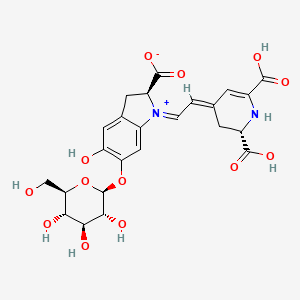

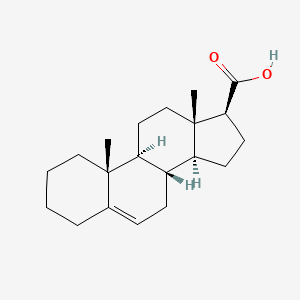

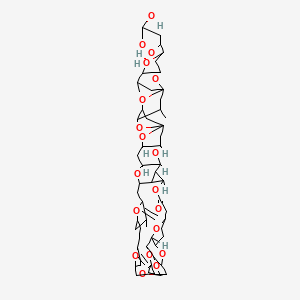

Gomphrenin-I is a natural pigment found in certain plants . It is a positional isomer of betanin and is synthesized by glucosylation of the 6-OH position of betanidin . The molecular formula of Gomphrenin-I is C24H26N2O13 .

Molecular Structure Analysis

The molecular structure of Gomphrenin-I consists of 24 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 13 oxygen atoms . It has an average mass of 550.469 Da and a monoisotopic mass of 550.143494 Da . It has 7 defined stereocentres .Wissenschaftliche Forschungsanwendungen

Betacyanin Identification and Structural Elucidation

- Gomphrenin-I is identified as a betacyanin pigment, specifically betanidin 6-O-β-glucoside. It has been isolated from flowers of Gomphrena globosa, and its structure has been elucidated using NMR spectroscopy and ion spray mass spectrometry. This research underscores the importance of mass spectrometric techniques in understanding the structure of such compounds (Heuer, Wray, Metzger, & Strack, 1992).

Chemical Structure Analysis

- In-depth NMR spectroscopic analyses have been conducted to definitively elucidate the chemical structure of gomphrenin I, specifically identifying all carbon atoms and the presence of a glucopyranosyl group at the C-6 hydroxyl group. This has distinguished gomphrenin I from betanin, another common betacyanin pigment (Wu, Chen, Wu, Chen, Chen, & Chiou, 2013).

Antioxidant and Anti-inflammatory Activities

- Research on Basella alba L. fruits has revealed gomphrenin I as the major red pigment, exhibiting significant antioxidant and anti-inflammatory activities. These include inhibiting nitric oxide production and suppressing the secretion of inflammatory cytokines. The study highlights gomphrenin I's potential in nutraceutical and food colorant development (Lin et al., 2010).

Thermal Stability and Degradation

- The thermal degradation of gomphrenin pigments has been studied in Basella alba L. fruit juice, demonstrating the formation of decarboxylated and dehydrogenated derivatives. This research provides insights into the stability and chemical transformations of gomphrenin pigments under heat, relevant for food processing and storage (Kumorkiewicz & Wybraniec, 2017).

Antimicrobial Properties

- Isolated gomphrenin compounds, particularly acylated betacyanins, have been shown to possess broad antimicrobial properties, with higher activity in acylated forms. This study opens up avenues for using gomphrenin derivatives as natural antimicrobial agents (Spórna-Kucab et al., 2018).

Potential in Nutraceuticals and Colorants

- The study of Gomphrena globosa L. inflorescences revealed the presence of gomphrenin I and its significant anti-inflammatory and antioxidant capacities, suggesting its potential as a health-promoting antioxidant for use in the food and pharmaceutical industries (Silva et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-5-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-7-13-10(6-15(16)28)5-14(23(36)37)26(13)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12-,14-,17+,18+,19-,20+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDKHXMQDKVDGU-FMOSSLLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421965 | |

| Record name | Gomphrenin-I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17008-59-2 | |

| Record name | Gomphrenin-I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-oxidopyrazin-4-ium-2-one](/img/structure/B1235146.png)

![4-[(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide](/img/structure/B1235148.png)

![[(1R,2R,4S,7S,8S,12R,13R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1235150.png)

![(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1235152.png)

![2-[[2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1235160.png)